²⁹Si NMR Chemical Shift Differentiation: Dibenzyldichlorosilane vs. Diphenyldichlorosilane
Dibenzyldichlorosilane exhibits a significantly different ²⁹Si NMR chemical shift compared to its direct structural analog, diphenyldichlorosilane. The experimental ²⁹Si NMR shift for dibenzyldichlorosilane (Bn₂SiCl₂) is 6.20 ppm in C₆D₆, which is upfield by 11.13 ppm relative to the reported shift of 17.33 ppm for diphenyldichlorosilane (Ph₂SiCl₂) [1]. This large difference arises because the silicon atom is bonded to an sp³-hybridized carbon in the benzyl derivative, whereas it is directly attached to an sp²-hybridized carbon in the phenyl analog [1]. The compound also exhibits the largest high-field shift among the series of diorganodichlorosilanes studied, confirming its distinct electronic character [1].
| Evidence Dimension | ²⁹Si NMR Chemical Shift (δ, ppm) |
|---|---|
| Target Compound Data | 6.20 ppm (in C₆D₆) |
| Comparator Or Baseline | Diphenyldichlorosilane (Ph₂SiCl₂): 17.33 ppm |
| Quantified Difference | Δδ = -11.13 ppm (upfield shift for target) |
| Conditions | Solution-state ²⁹Si NMR in C₆D₆ solvent at ambient temperature. |
Why This Matters
This provides a definitive spectroscopic fingerprint for identity verification and purity assessment, and the shift reflects a fundamentally different electron density at silicon that influences hydrolysis and condensation reactivity.
- [1] Binder, J., Fischer, R. C., Flock, M., Torvisco, A., & Uhlig, F. (2015). Novel Aryl Substituted Silanes Part I: Synthesis and Characterization of Diaryl Silicon Dichlorides. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(11), 1980-1993. View Source
